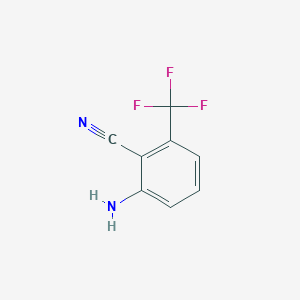

2-Amino-6-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKKKTUZACXWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627056 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58458-11-0 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety and handling guidelines, and its significant role as a precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors. A representative experimental protocol for its synthesis is also provided, alongside visualizations to illustrate its utility in drug development workflows.

Introduction

This compound (CAS Number: 58458-11-0 ) is an aromatic organic compound featuring an amino group, a nitrile group, and a trifluoromethyl group attached to a benzene ring.[1] The strategic placement of these functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic structures, which are scaffolds for a variety of pharmacologically active molecules. The presence of the trifluoromethyl (-CF3) group, in particular, is of high interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the final drug candidate.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 58458-11-0 | [1] |

| Molecular Formula | C8H5F3N2 | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | [1] |

| Melting Point (of isomer 4-Amino-2-(trifluoromethyl)benzonitrile) | 141-145 °C |

Safety and Handling

This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

| Hazard Class | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Data sourced from Sigma-Aldrich product information.[1]

Synthesis of this compound

While a specific peer-reviewed experimental protocol for the synthesis of this compound was not found, a representative multi-step synthesis can be adapted from a patented process for a similar compound, 4-amino-2-trifluoromethyl benzonitrile. This process highlights a common strategy for the preparation of such molecules.

Representative Experimental Protocol

This protocol is for illustrative purposes and is based on a three-step synthesis starting from a fluorinated benzene derivative.

Step 1: Positional Bromination

-

In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin in portions over a period of time.

-

Maintain the reaction at reflux for approximately 6.5 hours.

-

After completion, cool the reaction mixture and quench with an ice-water solution to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.

-

Isolate the product by filtration and wash with water.

Step 2: Cyano Group Displacement

-

In a separate reactor, charge quinoline and cuprous cyanide.

-

Heat the mixture to reflux with stirring.

-

Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from Step 1 dropwise.

-

Continue to reflux for approximately 22 hours after the addition is complete.

-

Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.

Step 3: Ammonolysis and Substitution

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a pressure vessel.

-

Introduce liquid ammonia into the vessel.

-

Heat the sealed vessel to 120°C and maintain the reaction for 8 hours.

-

Cool the reactor and vent the excess ammonia.

-

The resulting crude product, 4-amino-2-trifluoromethylbenzonitrile, can be purified by recrystallization from a suitable solvent like toluene to yield the final high-purity product.

This protocol is adapted from a patented synthesis and should be performed by qualified personnel with appropriate safety precautions.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The presence of the amino and nitrile groups in an ortho-position facilitates the construction of fused ring systems, which are common motifs in many drug molecules.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. The structural features of this compound make it an ideal starting material for the synthesis of various kinase inhibitors. The trifluoromethyl group can contribute to improved metabolic stability and potency of the final drug molecule.

Below is a conceptual workflow illustrating the role of this compound in a drug discovery pipeline targeting kinases.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development activities.

Introduction

This compound is a fluorinated aromatic compound of significant interest due to its utility as a building block in the synthesis of complex heterocyclic molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making this intermediate particularly valuable in drug discovery.

Synthetic Routes

The synthesis of this compound is most commonly achieved through a multi-step process. A prevalent and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The general approach begins with a commercially available trifluoromethyl-substituted benzene derivative, which is then functionalized to introduce the amino and nitrile groups.

A key synthetic pathway involves the amination of a halogenated precursor, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile or 2-Chloro-6-(trifluoromethyl)benzonitrile. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring, facilitating nucleophilic attack by ammonia or an ammonia equivalent.

An alternative, though less direct, route involves the nitration of a trifluoromethylbenzonitrile species, followed by the reduction of the nitro group to an amine. This method requires careful control of regioselectivity during the nitration step.

This guide will focus on the more direct amination route, drawing parallels from established procedures for structurally similar compounds.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its key intermediate.

Synthesis of 2-Fluoro-6-(trifluoromethyl)benzonitrile (Intermediate)

A plausible route to an intermediate for the target molecule involves the fluorination of a suitable precursor. While various methods exist, a common approach is the Sandmeyer-type reaction or a related nucleophilic substitution.

Synthesis of this compound

This protocol is based on the ammonolysis of a 2-halo-6-(trifluoromethyl)benzonitrile precursor, a method that has proven effective for analogous compounds.[1]

Reaction:

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzonitrile

-

Ethanol

-

Liquid Ammonia

-

Toluene (for purification)

-

Sealed reaction vessel

Procedure:

-

A solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile is prepared in ethanol in a high-pressure reaction vessel.

-

The vessel is cooled, and liquid ammonia is carefully introduced. A typical molar ratio of ammonia to the benzonitrile derivative is 1.5:1 or higher to drive the reaction to completion.[1]

-

The vessel is securely sealed and heated to approximately 120-140°C for 6-8 hours.[1][2] The reaction progress should be monitored by a suitable analytical technique such as HPLC or GC.

-

After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia.

-

The resulting crude product is then purified. Recrystallization from a solvent such as toluene is a common method to obtain the final product with high purity.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound and its precursor.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | C₈H₃F₄N | 189.11 | - | ≥97% |

| This compound | 58458-11-0 | C₈H₅F₃N₂ | 186.13 | Solid | ≥98% |

Table 2: Reaction Parameters and Yields (Representative)

| Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Total Yield (%) | Product Purity (%) |

| Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia, Ethanol | 120 | 8 | 73-75 (over 3 steps) | >99 (HPLC) |

Note: The yield and purity data for the ammonolysis reaction are based on a closely related synthesis of 4-Amino-2-trifluoromethylbenzonitrile and are provided as a representative example.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

References

2-Amino-6-(trifluoromethyl)benzonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic considerations, and significant applications, particularly in the development of therapeutic agents.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH2) group, a nitrile (-C≡N) group, and a trifluoromethyl (-CF3) group. The strategic ortho-positioning of the amino and nitrile functionalities makes it a valuable precursor for synthesizing various heterocyclic systems.

-

IUPAC Name: this compound

-

CAS Number: 58458-11-0

-

Molecular Formula: C₈H₅F₃N₂

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The integration of the trifluoromethyl group significantly influences the compound's properties, enhancing lipophilicity and metabolic stability, which are desirable traits in drug design.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 186.13 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Boiling Point | 284.0 ± 40.0 °C (Predicted) | [3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | ≥98% | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |

| InChI Key | HKKKKTUZACXWLU-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD08741381 |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This proposed method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile, with ammonia. Note: This protocol is conceptual and would require optimization and verification by a qualified synthetic chemist.

-

Reaction Setup: A solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent) is prepared in a suitable solvent, such as ethanol, within a high-pressure sealed reaction vessel.

-

Ammonolysis: The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).

-

Heating: The sealed vessel is heated to a specified temperature (e.g., 140°C) for several hours to facilitate the substitution of the fluorine atom with an amino group. The reaction progress should be monitored using an appropriate technique like TLC or GC-MS.

-

Workup and Isolation: After the reaction is complete, the vessel is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified. This may involve adding water to precipitate the solid product, followed by collection via filtration. Recrystallization from an appropriate solvent system (e.g., benzene or an ethanol/water mixture) would be performed to yield the purified this compound.

This approach is analogous to the documented synthesis of 2-amino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile.[4]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries. Its primary utility lies in its role as a precursor for complex heterocyclic structures.[1]

Synthesis of Quinazolines: The ortho-disposition of the amino and nitrile groups makes this compound an ideal starting material for the synthesis of quinazolines.[1] Quinazolines are a class of bicyclic heterocycles that form the core structure of numerous biologically active compounds, including several anticancer and antimalarial agents.[1] The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation, thereby improving the molecule's half-life and bioavailability.[1]

Figure 2: Synthetic utility of this compound.

Safety and Handling

For safe handling, standard laboratory procedures should be followed. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of trifluoromethyl, amino, and nitrile groups, provides a versatile platform for the synthesis of complex, biologically active molecules, most notably quinazoline-based therapeutics. While detailed public synthesis protocols are scarce, its preparation can be logically inferred from established methodologies for similar fluorinated aromatics. Its role as a key building block underscores the continuing importance of fluorinated compounds in the innovation of new pharmaceuticals.

References

Spectroscopic Data Analysis of 2-Amino-6-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with visualizations of the spectroscopic analysis workflow and the molecular structure with key features highlighted for spectroscopic correlation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of related compounds.

Introduction

This compound is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group, an amino group, and a nitrile functionality on the benzene ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound during synthesis and for its subsequent use in drug discovery and development pipelines.

This document presents predicted spectroscopic data, which can be a valuable tool for anticipating spectral features and aiding in the interpretation of experimentally obtained data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.4 - 7.6 | t | 1H | H-4 |

| 6.8 - 7.0 | d | 1H | H-5 |

| 6.6 - 6.8 | d | 1H | H-3 |

| 4.5 - 5.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The chemical shift of the -NH₂ protons can be highly variable and may be broadened.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 150 - 155 | C-2 (C-NH₂) |

| 135 - 140 | C-4 |

| 120 - 125 (q) | C-6 (C-CF₃) |

| 122 - 128 (q) | -CF₃ |

| 118 - 122 | C-5 |

| 115 - 118 | -CN |

| 112 - 116 | C-3 |

| 100 - 105 | C-1 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -60 to -65 | s | -CF₃ |

Reference: CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 2220 - 2240 | Strong | C≡N stretch |

| 1600 - 1650 | Strong | N-H bend |

| 1550 - 1600 | Medium | C=C aromatic stretch |

| 1250 - 1350 | Strong | C-F stretch |

| 1100 - 1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - F]⁺ or [M - NH]⁺ |

| 159 | Moderate | [M - HCN]⁺ |

| 117 | High | [M - CF₃]⁺ |

Note: The fragmentation pattern is a prediction and the relative intensities are estimates.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a larger number of scans is typically required.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Collection:

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

After data collection, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is commonly used.

-

Load a small amount of the sample into a capillary tube and place it in the probe.

-

Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Data Acquisition:

-

Insert the probe or inject the sample into the instrument.

-

The sample is vaporized in the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Molecular Structure and Key Spectroscopic Features

This diagram highlights the key functional groups of this compound that give rise to its characteristic spectroscopic signals.

Caption: Key functional groups and their spectroscopic signatures.

An In-depth Technical Guide to the Solubility of 2-Amino-6-(trifluoromethyl)benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-(trifluoromethyl)benzonitrile in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, alongside available data for a structurally related isomer to offer directional insights.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aniline, nitrile, and trifluoromethyl groups, make it a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Understanding the solubility of this compound in common organic solvents is a critical first step in its handling, formulation, and application in synthetic and screening workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below:

| Property | Value |

| CAS Number | 58458-11-0[1][2] |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 g/mol |

| Physical Form | Solid |

| Predicted Boiling Point | 284.0 ± 40.0 °C[3] |

| Predicted Density | 1.37 ± 0.1 g/cm³[3] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place[3] |

Solubility Data

Table 1: Qualitative Solubility of 4-Amino-2-(trifluoromethyl)benzonitrile

| Solvent | Solubility |

| Dichloromethane (DCM) | 10 mg / 0.5 mL (Clear solution)[4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble |

| Methanol | Slightly soluble |

Note: The data presented in Table 1 is for the isomer 4-Amino-2-(trifluoromethyl)benzonitrile and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, dimethylformamide, dimethyl sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter that does not adsorb the compound.[7] This step is critical to avoid artificially high solubility readings from suspended solid particles.

-

-

Quantification by HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

4.3. Data Presentation

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides researchers with a robust and widely accepted experimental protocol to determine this critical parameter. The provided qualitative data for a structural isomer offers a preliminary indication of its solubility characteristics. Accurate experimental determination of solubility in various organic solvents is paramount for the successful application of this compound in research and development, particularly in the context of drug discovery where solubility directly impacts compound behavior in screening assays and subsequent formulation efforts.

References

- 1. CAS 58458-11-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 2. 58458-11-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 58458-11-0 [m.chemicalbook.com]

- 4. 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918 [aksci.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry and drug discovery. The strategic placement of the amino, nitrile, and trifluoromethyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines.[1]

Executive Summary

The synthesis of this compound can be approached through several strategic pathways, primarily involving the late-stage introduction of the amino group or the construction of the benzonitrile core with the trifluoromethyl substituent already in place. The most plausible synthetic strategies, derived from literature precedents for structurally similar compounds, include:

-

Route 1: Nucleophilic Aromatic Substitution of a suitable precursor, such as a halogenated 2-(trifluoromethyl)benzonitrile, with an amino source.

-

Route 2: Reduction of a nitro group in a 2-nitro-6-(trifluoromethyl)benzonitrile intermediate.

This guide details these primary routes, providing adapted experimental protocols, quantitative data from related syntheses, and logical workflow diagrams to aid in the selection and implementation of a synthetic strategy.

Core Synthetic Pathways and Starting Materials

The selection of a synthetic route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. Below are the most viable starting materials and the subsequent transformations required to yield this compound.

Route 1: From Halogenated Precursors via Nucleophilic Aromatic Substitution

This approach leverages the electron-withdrawing nature of the trifluoromethyl and nitrile groups, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of a halogen atom (F, Cl, Br) at the 2-position by an ammonia equivalent.

Potential Starting Materials:

-

2-Fluoro-6-(trifluoromethyl)benzonitrile

-

2-Chloro-6-(trifluoromethyl)benzonitrile

-

2-Bromo-6-(trifluoromethyl)benzonitrile

The general transformation is depicted below:

Figure 1: General scheme for amination of 2-Halo-6-(trifluoromethyl)benzonitrile.

Route 2: From a Nitro Precursor via Reduction

This common and reliable method involves the reduction of a nitro group at the 2-position of the benzonitrile ring. The nitro-substituted precursor is often accessible through aromatic substitution reactions.

Key Starting Material:

-

2-Nitro-6-(trifluoromethyl)benzonitrile

The reduction of the nitro group can be achieved using various established methods, including catalytic hydrogenation or chemical reduction.[2]

Figure 2: General scheme for the reduction of 2-Nitro-6-(trifluoromethyl)benzonitrile.

Quantitative Data Summary

| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference (Adapted from) |

| Cyanation | 2-Fluoro-3-chlorotrifluoromethane | 2-Chloro-6-(trifluoromethyl)benzonitrile | NaCN, N,N-dimethylacetamide, 90-100°C | 87.6 | [3] |

| Ammonolysis | 4-Fluoro-2-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile | Liquid NH₃, Ethanol, 120°C | 73-75 (overall) | [4][5] |

| Nitro Reduction | 2-Chloro-4-nitrobenzonitrile | 4-Amino-2-chlorobenzonitrile | SnCl₂·H₂O, conc. HCl, <30°C | 96 | [6] |

| Nitro Reduction | 2-Fluoro-6-nitrobenzonitrile | 2-Amino-6-fluorobenzonitrile | Fe/HCl or H₂/Pd-C | Not specified | [2] |

Detailed Experimental Protocols

The following are detailed, representative experimental protocols adapted from the literature for analogous transformations. These should serve as a starting point for the development of a robust synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile (Precursor for Amination)

Adapted from CN113698315A[3]

Materials:

-

2-Fluoro-3-chlorotrifluoromethane

-

Sodium cyanide (NaCN)

-

N,N-dimethylacetamide (DMAc)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 180 g of 2-fluoro-3-chlorotrifluoromethane in 360 mL of dry N,N-dimethylacetamide in a reaction vessel equipped with a stirrer and a condenser.

-

Heat the solution to 90°C.

-

Slowly add 42.0 g of sodium cyanide in portions.

-

After the addition is complete, stir the mixture for 4 hours at a temperature of 90-100°C.

-

After the reaction is complete, recover the N,N-dimethylacetamide under reduced pressure.

-

Dissolve the residue in 900 mL of ethyl acetate and wash sequentially with water and a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The residue is distilled under reduced pressure to yield 2-chloro-6-(trifluoromethyl)benzonitrile as an off-white solid. (Yield: 87.6%)

Protocol 2: Amination of a Halogenated Precursor (Proposed)

Adapted from the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, CN1810775B[4]

Materials:

-

2-Chloro-6-(trifluoromethyl)benzonitrile

-

Ethanol

-

Liquid ammonia

Procedure:

-

Dissolve 2-Chloro-6-(trifluoromethyl)benzonitrile in ethanol in a pressure-resistant reactor.

-

Cool the solution and introduce liquid ammonia. The molar ratio of ammonia to the benzonitrile should be in excess (e.g., 1.5:1 or higher).

-

Seal the reactor and heat to approximately 120°C for 8-10 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to afford this compound.

Protocol 3: Reduction of a Nitro Precursor (Proposed)

Adapted from general nitro reduction methods[2][6][7]

Materials:

-

2-Nitro-6-(trifluoromethyl)benzonitrile

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium bicarbonate or Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

To a stirred suspension of iron powder in a mixture of ethanol (or acetic acid) and water in a reaction flask, add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux.

-

Add a solution of 2-Nitro-6-(trifluoromethyl)benzonitrile in ethanol dropwise to the refluxing mixture.

-

Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Logical Workflow for Synthesis Strategy Selection

The choice of the synthetic route will depend on several factors. The following diagram illustrates a logical workflow for selecting an appropriate starting material and route.

Figure 3: Decision workflow for selecting a synthetic route.

Conclusion

References

- 1. This compound | 58458-11-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. While a definitive historical account of its initial discovery is not prominently documented in publicly accessible literature, its importance is underscored by its utility in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives which are of significant interest in drug discovery. This document details its physicochemical properties, a plausible and widely applicable synthetic route, and its significant applications, with a focus on its role in the development of therapeutic agents. All quantitative data is presented in structured tables, and key experimental protocols are provided.

Introduction and Historical Context

This compound has emerged as a valuable intermediate in organic synthesis, largely due to the strategic placement of its amino, nitrile, and trifluoromethyl functional groups. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties; it is highly electron-withdrawing and can improve metabolic stability and binding affinity of a molecule to its biological target. The ortho-disposition of the amino and nitrile groups makes this compound an ideal precursor for the construction of fused heterocyclic systems.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. It is a solid at room temperature and should be stored in an inert atmosphere.[1]

| Property | Value | Reference |

| CAS Number | 58458-11-0 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Data Summary

While experimental spectra for this compound are not widely published, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.60 | m | 1H | Aromatic CH |

| 6.80 - 7.00 | m | 2H | Aromatic CH |

| 4.50 - 5.50 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 150 - 155 | C-NH₂ |

| 130 - 135 | Aromatic CH |

| 120 - 130 (q) | C-CF₃ |

| 115 - 125 | Aromatic CH |

| 115 - 120 | C-CN |

| 110 - 115 | Aromatic CH |

| 105 - 110 | C-CN |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, d | N-H stretch (primary amine) |

| 2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 167 | ~20 | [M - F]⁺ |

| 159 | ~30 | [M - HCN]⁺ |

| 117 | ~40 | [M - CF₃]⁺ |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is through the nucleophilic aromatic substitution (SNAᵣ) of a fluorine atom in 2-fluoro-6-(trifluoromethyl)benzonitrile with ammonia (ammonolysis). The electron-withdrawing trifluoromethyl and nitrile groups activate the ortho-fluorine for displacement.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Ammonolysis of 2-Fluoro-6-(trifluoromethyl)benzonitrile

This protocol is a general procedure based on established methods for similar transformations. Optimization of reaction conditions (temperature, pressure, and reaction time) may be necessary to achieve optimal yields.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzonitrile

-

Anhydrous ammonia (gas or solution in a suitable solvent like dioxane or methanol)

-

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Pressure-rated reaction vessel (autoclave)

Procedure:

-

To a pressure-rated reaction vessel, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) and the chosen polar aprotic solvent.

-

Seal the vessel and cool it to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Introduce a significant excess of anhydrous ammonia (typically 10-20 equivalents) into the vessel. This can be done by bubbling ammonia gas through the cooled solution or by adding a pre-cooled solution of ammonia in a solvent.

-

Once the ammonia addition is complete, securely seal the vessel and allow it to warm to room temperature behind a blast shield.

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will need to be determined empirically.

-

Maintain the reaction at this temperature with stirring for 12-24 hours. Monitor the progress of the reaction by taking aliquots (if the setup allows) and analyzing them by TLC or GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and then carefully vent the excess ammonia in a well-ventilated fume hood.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Development and Medicinal Chemistry

This compound is a highly versatile building block for the synthesis of various heterocyclic compounds with potential biological activity. Its primary application lies in the synthesis of quinazoline derivatives.

Synthesis of Quinazoline Derivatives

The ortho-amino and nitrile functionalities of this compound are perfectly positioned to undergo condensation and cyclization reactions to form the quinazoline ring system. For example, reaction with an aldehyde in the presence of a suitable catalyst and oxidant can lead to the formation of 2-substituted quinazolines.

Caption: General workflow for the synthesis of quinazolines.

This synthetic strategy allows for the introduction of a wide variety of substituents at the 2-position of the quinazoline core, enabling the exploration of structure-activity relationships in drug discovery programs. Quinazoline-based compounds have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound is a fundamentally important building block in contemporary organic and medicinal chemistry. While its specific discovery and detailed historical timeline are not well-documented, its utility as a precursor to complex heterocyclic systems, particularly quinazolines, is firmly established. This guide provides a comprehensive, albeit partially predictive, overview of its properties, a robust synthetic protocol, and its key applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further research into the detailed experimental characterization of this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Purity and Characterization of Commercial 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of commercial-grade 2-Amino-6-(trifluoromethyl)benzonitrile (CAS No. 58458-11-0). This key chemical intermediate is crucial in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its purity profile, potential impurities, and the analytical methods for its characterization is essential for ensuring the quality, safety, and efficacy of the final products.

Physicochemical Properties and Specifications

Commercial this compound is typically supplied as a solid with a purity of 98% or higher.[1][2] It is important to consult the supplier's Certificate of Analysis (CoA) for batch-specific data.

| Property | Specification |

| IUPAC Name | This compound |

| Synonyms | 2-Cyano-3-(trifluoromethyl)aniline |

| CAS Number | 58458-11-0 |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (Typical) | ≥ 98% (by GC) |

| Melting Point | Not consistently reported; varies by supplier |

| Storage Conditions | 2-8°C, in a dark place, under an inert atmosphere |

Potential Impurities

Impurities in commercial this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. While a specific synthesis route for the 2-amino isomer is not widely published, analogous syntheses for related compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile, provide insight into likely impurities.[3][4]

A plausible synthetic route involves the amination of a difluorinated precursor. For instance, the reaction of 2,6-difluorobenzonitrile with ammonia could yield the desired product.[5] Based on this and other similar chemical transformations, potential impurities are outlined in the table below.

| Impurity Class | Potential Impurities |

| Starting Materials | 2,6-Difluorobenzonitrile, 2-Fluoro-6-(trifluoromethyl)benzonitrile |

| Isomeric Impurities | 4-Amino-2-(trifluoromethyl)benzonitrile, other positional isomers |

| Reaction Byproducts | Unreacted intermediates, products of side reactions (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid) |

| Degradation Products | Products of oxidation or hydrolysis upon exposure to air, light, or moisture |

Analytical Characterization: Experimental Protocols

A robust analytical workflow is critical for the quality control of this compound. This involves a combination of chromatographic and spectroscopic techniques to confirm identity, quantify purity, and identify impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary method for assessing the purity of this compound and separating it from related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid for improved peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for determining the purity and identifying volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous identification and structural elucidation of this compound.

Experimental Protocol:

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To observe the protons on the aromatic ring and the amino group.

-

¹³C NMR: To identify all unique carbon atoms, including the nitrile and trifluoromethyl carbons.

-

¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides confirmation of the key functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Expected Absorptions:

-

N-H stretching of the primary amine.

-

C≡N stretching of the nitrile group.

-

C-F stretching of the trifluoromethyl group.

-

Aromatic C-H and C=C stretching.

-

Visualizations

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for an incoming batch of this compound.

Caption: Quality Control Workflow for this compound.

Plausible Synthetic Pathway and Origin of Impurities

This diagram illustrates a plausible synthesis of this compound and highlights the potential points of impurity introduction.

Caption: Plausible Synthesis and Origin of Impurities.

Biological Activity and Role in Drug Development

This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final compound, properties that are highly desirable in drug candidates. The amino and nitrile groups provide reactive handles for the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry. For example, related aminobenzonitriles are used in the synthesis of kinase inhibitors for cancer therapy and other therapeutic agents. Therefore, the purity of this intermediate is paramount, as any impurities could be carried through the synthetic sequence and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

Conclusion

The purity and thorough characterization of this compound are critical for its successful application in research and development, particularly in the pharmaceutical industry. A multi-technique analytical approach, including HPLC, GC-MS, NMR, and FTIR, is necessary to ensure its identity, purity, and to identify any potential impurities. A comprehensive understanding of the potential impurities arising from the synthetic route allows for the development of robust analytical methods and purification strategies, ultimately leading to higher quality and safer final products.

References

- 1. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]

- 2. This compound | 58458-11-0 [sigmaaldrich.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Thermochemical Properties of 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-6-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The strategic placement of its amino, nitrile, and trifluoromethyl groups offers a versatile scaffold for creating complex heterocyclic structures, particularly quinazolines, which are prominent in oncology and anti-malarial research.[1] The trifluoromethyl group is particularly notable for enhancing drug efficacy by increasing lipophilicity, improving metabolic stability, and potentially strengthening interactions with biological targets.[1][2] This guide provides a summary of its known characteristics and outlines a computational approach to determine its core thermochemical properties, addressing a current gap in publicly available experimental data.

Physicochemical and Predicted Properties

| Property | Value (Predicted) | Unit | Source |

| Molecular Formula | C₈H₅F₃N₂ | - | |

| Molecular Weight | 186.13 | g/mol | [2] |

| Boiling Point | 284.0 ± 40.0 | °C | [3] |

| Density | 1.37 ± 0.1 | g/cm³ | [3] |

| pKa | 0.59 ± 0.10 | - | [3] |

Significance in Medicinal Chemistry and Drug Development

This compound is a valuable intermediate in the pharmaceutical industry.[4] Its utility stems from the unique properties conferred by the trifluoromethyl group and the reactive potential of the amino and nitrile functionalities.

The trifluoromethyl group is a strong electron-withdrawing group that enhances metabolic stability due to the strength of the carbon-fluorine bond.[1] Its incorporation into a molecule can increase lipophilicity, which may improve membrane permeability and bioavailability.[1] Furthermore, this group can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

The ortho-disposition of the amino and nitrile groups makes this compound an ideal precursor for synthesizing various heterocyclic compounds, such as quinazolines.[1] Quinazolines form the core structure of many biologically active compounds with applications as anticancer and antimalarial agents.[1] The compound is also utilized in the synthesis of aminoquinoline derivatives, some of which have applications as cholinesterase inhibitors for conditions like Alzheimer's disease.[5]

Synthesis Overview

A common synthetic route to produce aminobenzonitriles involves multiple steps, often starting from a related fluorinated benzene derivative. While specific, detailed experimental protocols for this compound are proprietary or found within patent literature, a general plausible synthesis pathway can be illustrated. A hypothetical pathway could involve steps such as nitration, reduction of the nitro group to an amine, and cyanation. A patented method for a similar compound, 4-amino-2-trifluoromethyl benzonitrile, involves positioning bromination, cyano group replacement, and aminolysis substitution starting from m-trifluoromethyl fluorobenzene.[6]

References

- 1. This compound | 58458-11-0 | Benchchem [benchchem.com]

- 2. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | Benchchem [benchchem.com]

- 3. This compound CAS#: 58458-11-0 [m.chemicalbook.com]

- 4. This compound Manufacturer | Bulk Supply, Free Sample & MOQ [nj-finechem.com]

- 5. ossila.com [ossila.com]

- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-Amino-6-(trifluoromethyl)benzonitrile (CAS No. 58458-11-0). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. This document summarizes key quantitative data, outlines emergency procedures, and provides a visual representation of safety workflows.

Chemical Identification and Properties

This compound is a fluorinated aromatic compound with the molecular formula C₈H₅F₃N₂. It is a solid at room temperature and is used as a building block in organic synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 58458-11-0 | |

| Molecular Formula | C₈H₅F₃N₂ | |

| Molecular Weight | 186.13 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and irritation.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

Source: Sigma-Aldrich Safety Data Sheet

Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep in a dark place under an inert atmosphere.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure to this compound.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Skin Contact | If on skin, wash with plenty of soap and water. |

| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Combi-Blocks Safety Data Sheet

Experimental Protocol: Synthesis of Thioquinazolinedione Derivatives

2-Aminobenzonitriles are utilized in the synthesis of thioquinazolinedione derivatives. The following is a general experimental protocol adapted from a study on this synthesis. Please note that this is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize thioquinazolinedione derivatives from 2-aminobenzonitrile and carbonyl sulfide (COS).

Materials:

-

2-Aminobenzonitrile derivative

-

Carbonyl sulfide (COS)

-

Sodium hydrosulfide (NaHS)

-

Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)

-

Standard laboratory glassware and equipment

-

Magnetic stirrer and heating mantle

-

Apparatus for gas handling

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, dissolve the 2-aminobenzonitrile derivative and NaHS in the chosen solvent.

-

Introduce carbonyl sulfide (COS) gas into the reaction mixture at a controlled rate.

-

The reaction is typically carried out under mild conditions. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the product is isolated. The work-up procedure may involve quenching the reaction, extraction, and purification of the crude product.

-

Purification is typically achieved by crystallization or column chromatography to yield the desired thioquinazolinedione derivative.

Reaction Mechanism Overview:

The proposed reaction mechanism involves the reaction of the nitrile group with the hydrosulfide ion (SH⁻) to form an intermediate, which then reacts with dithiocarbonate (generated from NaHS and COS). This is followed by intramolecular cyclization and elimination of a molecule of H₂S to form the final product.[1]

Visualizations

Hazard and Precaution Relationship

Caption: Relationship between hazards and precautionary statements.

Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of the compound.

Emergency Response Logic

Caption: Decision-making flow for emergency first aid response.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-6-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 2-Amino-6-(trifluoromethyl)benzonitrile. Quinazolines are core structures in numerous biologically active molecules, including approved drugs that target key signaling pathways in cancer. The trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds. This document outlines various synthetic strategies, including multi-component reactions, and provides schematic diagrams of relevant biological signaling pathways.

Key Synthetic Strategies

Several efficient methods have been developed for the construction of the quinazoline scaffold from 2-aminobenzonitrile derivatives. These often involve transition-metal-catalyzed reactions that allow for the rapid assembly of complex molecules from simple precursors.

Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This one-pot, three-component tandem reaction enables the synthesis of diverse quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids.[1] The reaction demonstrates broad substrate scope and chemoselectivity.

Experimental Protocol:

-

To a dried Schlenk tube, add this compound (1.0 mmol), an aldehyde (1.2 mmol), an arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 2,4-disubstituted quinazoline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines

This method describes a copper-catalyzed reaction between 2-aminobenzonitriles and aldehydes to yield 2-substituted quinazolines.[2]

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1.0 mmol), an aldehyde (1.2 mmol), Cu(OAc)₂ (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).

-

Add a solvent such as DMSO or DMF (5 mL).

-

Heat the mixture to 100-140 °C and stir for 8-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 2-substituted quinazoline.

-

Confirm the structure of the product by spectroscopic analysis.

Protocol 3: Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles and Orthoesters

A straightforward method for synthesizing 4-aminoquinazolines involves the reaction of a 2-aminobenzonitrile with an orthoester and a source of ammonia, such as ammonium acetate.[3] This reaction can often be performed under microwave irradiation to accelerate the process.

Experimental Protocol:

-

Place this compound (1.0 mmol), an orthoester (e.g., triethyl orthoformate, 3.0 mmol), and ammonium acetate (5.0 mmol) in a microwave-safe reaction vessel.

-

Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the vessel and add water to the mixture.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the desired 4-aminoquinazoline.

-

Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of quinazolines using methods analogous to those described above. Please note that yields can vary depending on the specific substrates and reaction conditions used.

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzonitrile derivative | Aldehyde, Arylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 120 °C | 2,4-Disubstituted quinazoline | 42-91 | [1] |

| 2-Aminobenzonitrile derivative | Aldehyde, Methanol | Cu-BtH, 110 °C | o-Methoxy-protected quinazoline | 41-88 | [2] |

| 2-Aminobenzonitrile | Orthoester, Ammonium acetate | Microwave, Solvent-free | 2-Alkyl-4-aminoquinazoline | Good | [3] |

Signaling Pathways and Biological Relevance

Quinazoline derivatives are renowned for their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell proliferation and survival.[1][4][5] Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.[4][5][6] Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues, initiating a downstream cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and inhibition of apoptosis.[5] Quinazoline inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation.

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process.[7] Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on endothelial cells, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Akt/mTOR/p70s6k pathway.[2][7] This promotes endothelial cell proliferation, migration, and survival. Certain quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking angiogenesis.[3][7][8]

Caption: VEGFR Signaling Pathway and Inhibition by Quinazolines.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a quinazoline library from this compound and subsequent biological screening.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]

- 3. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 4. brieflands.com [brieflands.com]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Application Notes and Protocols for 2-Amino-6-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Introduction